

Velnacrine: Mechanism and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

[Get Quote](#)

Velnacrine maleate is an acetylcholinesterase (AChE) inhibitor that enhances cholinergic function. The table below summarizes core quantitative and mechanistic data from scientific studies.

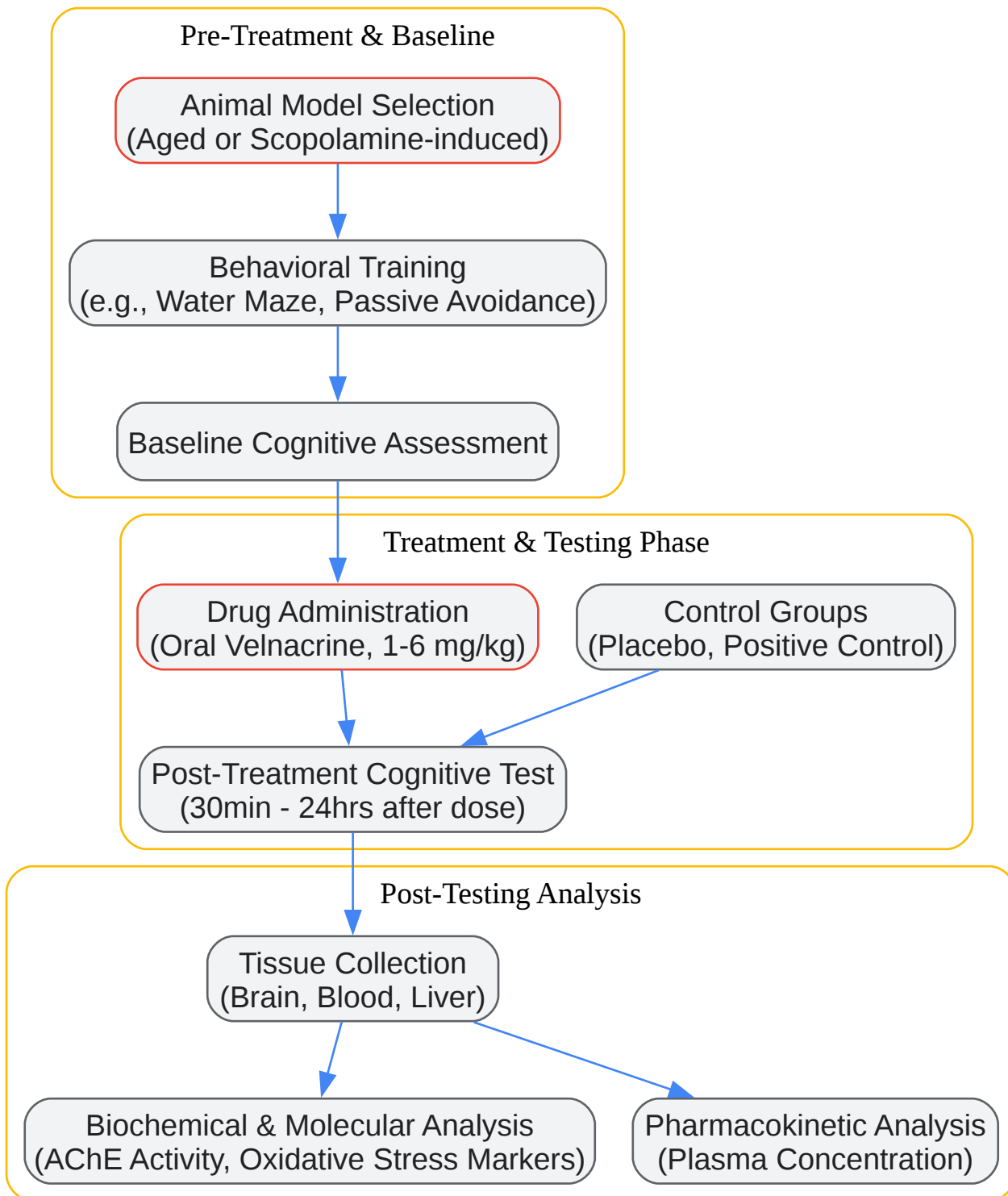
Aspect	Details	Source / Context
Primary Mechanism	Acetylcholinesterase (AChE) inhibitor; increases acetylcholine levels in the brain. [1] [2]	Preclinical & Clinical Research
Key Pharmacodynamic Effect	Improved performance in a Delayed Matching-To-Sample (DMTS) task by aged, memory-impaired primates. Significant improvement occurred specifically during long-delay trials . [3]	Psychopharmacology (Berl). 1995
Efficacy in Primates	Placebo: ~58.0% correct long-delay DMTS. Velnacrine: ~66.7% correct long-delay DMTS (a 13.4% improvement over placebo). [3]	Psychopharmacology (Berl). 1995
Molecular Interaction	Decreased segmental motion of spin-labeled synaptosomal membrane proteins, indicating increased protein-protein interactions. [4]	Neurochem Res. 1993

| **Pharmacokinetics (Primates)** | - **Peak Plasma Time:** 30-60 min post-dose.

- **Peak Plasma Concentration:** 27-166 ng/ml (after 4-6 mg/kg, PO).
- **Elimination:** Levels fell to 5.1-11.8 ng/ml after 6 hrs; below quantitation limit (5 ng/ml) after 24 hrs. [3]
| Psychopharmacology (Berl). 1995 |

Experimental Protocol: Pratial Translation to Rodent Studies

While a specific rodent protocol for velnacrine was not found, the following diagram and details synthesize a standard approach for evaluating memory enhancement in rodents based on common preclinical models, informed by the primate study and general cholinesterase inhibitor research [3] [5].



[Click to download full resolution via product page](#)

Experimental workflow for rodent memory studies

Key methodological considerations for a rodent study based on the primate data and general principles include:

- **Animal Models:** Common models include **aged rodents** (e.g., over 18 months) or young rodents with cognitive deficits induced by **scopolamine** [5]. These models mimic the cholinergic dysfunction seen in memory impairment.
- **Dosing and Timing:** Based on the primate study, a dose range of **1-6 mg/kg** administered orally could be explored [3]. Cognitive testing is typically conducted **30 minutes to 1 hour post-administration** to coincide with peak plasma levels, with some effects potentially persisting for 24 hours [3].
- **Cognitive Behavioral Tests:**
 - **Morris Water Maze:** Assesses spatial learning and long-term memory [5].
 - **Passive Avoidance Test:** Evaluates associative learning and memory [5].
- **Endpoint Analysis:**
 - **Brain Tissue Analysis:** Measure **AChE activity** and acetylcholine levels in brain homogenates [6].
 - **Oxidative Stress Markers:** As cholinergic dysfunction is linked to oxidative stress, assess markers like **MDA, SOD, GSH, and CAT** in brain tissue [5].
 - **Pharmacokinetics:** Collect blood plasma at various time points to determine drug concentration, peak time (**Tmax**), and half-life [3].

Clinical Development and Safety Profile

Despite demonstrating efficacy in early studies, velnacrine's development was halted due to significant safety concerns identified in clinical trials.

- **Hepatotoxicity:** Clinical trials for Alzheimer's disease reported a **significantly higher incidence of abnormal liver function tests** in patients taking velnacrine compared to placebo [7]. This was the primary reason for its withdrawal from development.
- **Withdrawal Rates:** Trials showed significantly more participants withdrew from the velnacrine group than from the placebo group, largely due to adverse events [7].

Research Implications and Future Directions

The case of velnacrine offers valuable lessons for drug development professionals:

- **Therapeutic Proof-of-Concept:** Velnacrine validated that acetylcholinesterase inhibition is a viable mechanism for enhancing memory, paving the way for other AChE inhibitors [2].
- **Safety Paramountcy:** It highlights the critical importance of thorough hepatotoxicity screening during preclinical and early clinical development.
- **Modern Alternatives:** Current research focuses on **multi-target therapeutic strategies** and natural product-derived compounds to achieve efficacy with better safety profiles [5]. Artificial intelligence is also being explored to overcome hurdles in CNS drug discovery [8].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Hydroxytacrine maleate | AChE | TargetMol [targetmol.com]
2. Clinical Update of Velnacrine | SpringerLink Research [link.springer.com]
3. maleate improves delayed matching performance by aged... Velnacrine [pubmed.ncbi.nlm.nih.gov]
4. Interaction of tacrine and velnacrine with neocortical ... [pubmed.ncbi.nlm.nih.gov]
5. The modulatory role of prime identified compounds in ... [sciencedirect.com]
6. Molecular imaging identifies age-related attenuation of ... [nature.com]
7. is not beneficial for people with... | Cochrane Velnacrine [cochrane.org]
8. Artificial intelligence in drug development for delirium and ... [sciencedirect.com]

To cite this document: Smolecule. [Velnacrine: Mechanism and Key Quantitative Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b619733#velnacrine-memory-enhancement-rodents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com